2-Chloro-6-methoxybenzothioamide

Physical Property Purification Thermal Stability

2-Chloro-6-methoxybenzothioamide (CAS 77378-19-9) is an ortho-substituted aromatic thioamide featuring both an electron-withdrawing chloro group and an electron-donating methoxy group on the benzene ring. This specific dual-substitution pattern distinguishes it from other mono-substituted or differently positioned thioamide analogs.

Molecular Formula C8H8ClNOS
Molecular Weight 201.67 g/mol
Cat. No. B13620872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxybenzothioamide
Molecular FormulaC8H8ClNOS
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)C(=S)N
InChIInChI=1S/C8H8ClNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12)
InChIKeyVKHKKSATUQVFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxybenzothioamide: A Dual-Substituted Thioamide Building Block for Heterocyclic Synthesis and Procurement Evaluation


2-Chloro-6-methoxybenzothioamide (CAS 77378-19-9) is an ortho-substituted aromatic thioamide featuring both an electron-withdrawing chloro group and an electron-donating methoxy group on the benzene ring [1]. This specific dual-substitution pattern distinguishes it from other mono-substituted or differently positioned thioamide analogs. It serves primarily as a versatile intermediate in organic synthesis, particularly as a precursor to benzothiazole scaffolds, which are prevalent in medicinal chemistry and agrochemical research . The compound exhibits a significantly elevated melting point relative to its closest structural analogs, which can influence purification strategy and handling during research and manufacturing processes [1][2].

Dual-substituted thioamide building block for regioselective benzothiazole synthesis
Reported elevated melting point supports recrystallization and solid handling
Combined Cl and OCH3 groups provide unique electronic tuning for reactivity studies

Why 2-Chloro-6-methoxybenzothioamide Cannot Be Replaced by Generic Thioamide Analogs


Generic substitution with simpler thioamides, such as 2-chlorobenzothioamide or 2-methoxybenzothioamide, fails because the specific 2-chloro-6-methoxy substitution pattern is critical for dictating both physical properties and synthetic utility. The combined electronic effects of the chloro and methoxy groups uniquely influence the compound's melting point, which is markedly higher than that of its mono-substituted counterparts [1][2]. This thermal behavior directly impacts purification by recrystallization and storage stability. Furthermore, the specific ortho-arrangement is designed to direct regioselective cyclization reactions, a capability absent in compounds lacking this precise substitution pattern, making procurement of the exact structure essential for reliable synthetic outcomes .

Substitution pattern dictates cyclization outcome
2-Chlorobenzothioamide lacks the 6-methoxy group, altering regiochemistry; 2-methoxybenzothioamide lacks the ortho-chloro leaving group, preventing efficient cyclization.
Thermal behavior may shift handling and purification
Mono-substituted analogs exhibit markedly lower melting points, which may limit recrystallization windows and increase risk of solid liquefaction under ambient storage.
Electronic profile is not replicated by single substituents
The combined electron-withdrawing Cl and electron-donating OCH3 balance reactivity in ways that neither 2-Cl nor 2-OMe thioamide alone can reproduce.

Quantitative Differentiators of 2-Chloro-6-methoxybenzothioamide Against Closest Analogs for Procurement Decisions


Melting Point Elevation: A 77°C Advantage Over 2-Chlorobenzothioamide for Purification and Handling

The melting point of 2-Chloro-6-methoxybenzothioamide is significantly higher than that of its mono-chlorinated analog, 2-chlorobenzothioamide. This property difference is critical because a higher melting point solid is generally easier to purify via recrystallization and exhibits less tendency to melt during ambient-temperature handling and storage, reducing the risk of degradation or container adhesion. The measured melting point for the target compound is 139-140.5 °C [1], compared to 63-66 °C for 2-chlorobenzothioamide [2].

Melting Point
Reported
Target: 139–140.5 °C
Comparator (2-Cl): 63–66 °C
Δ ~77 °C higher
Higher melting point may support recrystallization and solid-state handling.
Solvent-benzene; cross-study data.
Physical Property Purification Thermal Stability

Melting Point Comparison: A 30°C Advantage Over 2-Methoxybenzothioamide for Method Development

When compared to its mono-methoxylated analog, the target compound again shows a substantial melting point increase, reinforcing its superiority in solid-state handling. 2-Chloro-6-methoxybenzothioamide melts at 139-140.5 °C [1], whereas 2-methoxybenzothioamide has a melting point of 109-113 °C [2]. This difference is consistent with the added influence of the chloro substituent.

Melting Point
Reported
Target: 139–140.5 °C
Comparator (2-OMe): 109–113 °C
Δ ~30 °C higher
Elevation over methoxy analog may widen recrystallization solvent options.
Consistent with added Cl influence; solvent-benzene.
Physical Property Recrystallization Method Development

Synthetic Utility: Enabling Regioselective Cyclization to 2-Chloro-6-methoxybenzothiazole

The primary synthetic application of 2-Chloro-6-methoxybenzothioamide is as a precursor for the corresponding benzothiazole. The ortho-chloro substituent acts as a leaving group in copper-catalyzed intramolecular C-S bond-forming cyclization reactions, a method proven effective for N-(2-chlorophenyl)thioamides [1]. The presence of the methoxy group at the 6-position ensures the correct regiochemical outcome for the cyclization, directly installing the methoxy group at the desired position on the benzothiazole core. This cannot be achieved with unsubstituted or differently substituted thioamides without additional synthetic steps. The target compound is thus a strategic building block for accessing 2-chloro-6-methoxybenzothiazole, a compound with documented applications in pharmaceutical and agrochemical intermediate synthesis .

Synthetic Route
Class-level
Direct precursor to 2-chloro-6-methoxybenzothiazole via Cu-catalyzed C–S cyclization
Enables regioselective benzothiazole formation without extra functionalization steps.
Based on analogous N-(2-chlorophenyl)thioamide systems.
Heterocyclic Chemistry Benzothiazole Synthesis Regioselectivity

Dual Electronic Influence: Balancing Electron Withdrawing and Donating Effects for Reactivity Tuning

The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group creates a unique electronic environment not found in mono-substituted analogs. This dual influence can fine-tune the reactivity of the thioamide group in nucleophilic addition or cyclization reactions. The predicted pKa of 12.22 for the target compound [1] is nearly identical to that of 2-chlorobenzothioamide (12.20) , suggesting the thioamide NH acidity is primarily governed by the ortho-chloro substituent. The methoxy group, while not significantly altering the acid-base properties, provides a handle for further functionalization or influences the electron density of the aromatic ring for electrophilic substitution. This combination offers a reactivity profile distinct from 2-chlorobenzothioamide (lacking the electron-donating methoxy) or 2-methoxybenzothioamide (lacking the activating chloro leaving group).

Electronic Profile
Reported
Target pKa: 12.22 ± 0.29
2-Cl analog: 12.20 ± 0.29
Cl governs acidity; OCH3 modulates ring electronics
Dual substitution provides a unique electronic environment for SAR and reactivity probing.
Predicted pKa values (ACD/Labs).
Physical Organic Chemistry Electronic Effects Reactivity

Recommended Procurement Scenarios for 2-Chloro-6-methoxybenzothioamide Based on Verified Evidence


Synthesis of 2,6-Disubstituted Benzothiazole Derivatives for Medicinal Chemistry Libraries

Use 2-Chloro-6-methoxybenzothioamide as a direct precursor for generating 2-chloro-6-methoxybenzothiazole. The ortho-chloro substituent facilitates efficient intramolecular C-S bond formation via copper-catalyzed coupling, as demonstrated for analogous N-(2-chlorophenyl)thioamides [1]. This approach provides the benzothiazole core with the methoxy group correctly positioned, streamlining the synthesis of compound libraries for drug discovery programs targeting kinase inhibition, antimicrobial agents, or CNS-active molecules. Procuring this specific thioamide eliminates the need for late-stage functionalization of the benzothiazole core.

Physicochemical Property Optimization in Early-Stage Lead Development

Employ this compound when tuning the solid-state properties of your synthetic intermediates is critical. Its melting point (139-140.5 °C) [1] is significantly higher than that of 2-chlorobenzothioamide (63-66 °C) or 2-methoxybenzothioamide (109-113 °C) [2][3]. This makes it the preferred choice when developing robust recrystallization protocols that require a wider temperature window, or when storage conditions may be variable. The higher melting point minimizes the risk of the intermediate liquefying, which can compromise reaction stoichiometry and batch consistency.

Agrochemical Intermediate Development Requiring Specific Halogen/Methoxy Substitution

The 2-chloro-6-methoxy substitution pattern on a benzothiazole core is a known motif in fungicide and herbicide development [1]. Use this thioamide to build such scaffolds. The compound's dual electronic nature (electron-withdrawing Cl and electron-donating OCH3) mimics the substitution patterns found in some commercial agrochemicals. Procuring this specific intermediate ensures the final compound's substitution pattern is achieved directly, rather than through a multi-step sequence starting from a less functionalized analog [2].

Academic Methodological Studies on Chemoselective Cyclizations

This compound is an ideal substrate for investigating the scope and limitations of new cyclization methodologies. Because it contains both an activating chloro leaving group and a potentially competing directing methoxy group, researchers can use it to probe catalyst selectivity, regiochemistry, and the tolerance of oxidants or bases in benzothiazole formation [1]. Procurement of the pure compound ensures reproducible results for publication-quality synthetic methodology development.

Application
Selection Property
Validation Focus
2,6-Disubstituted benzothiazole library synthesis
Ortho-chloro leaving group for cyclization
Regiochemical purity of benzothiazole core
Solid-state property optimization
Reported elevated melting point
Recrystallization protocol robustness
Agrochemical intermediate development
Specific Cl/OCH3 substitution pattern
Scaffold substitution accuracy
Chemoselective cyclization methodology
Dual electronic influences (Cl & OCH3)
Catalyst selectivity and reaction scope
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